Sodium Malonaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

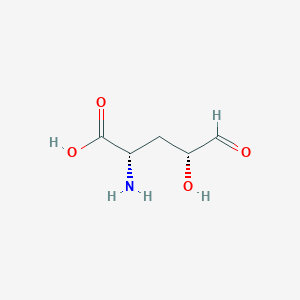

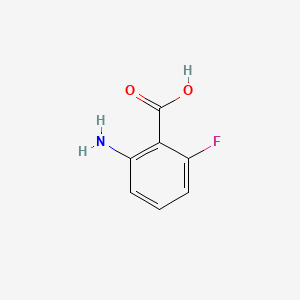

Malonaldehyde is a dialdehyde that is propane substituted by two oxo groups at the terminal carbon atoms respectively. A biomarker of oxidative damage to lipids caused by smoking, it exists in vivo mainly in the enol form. It has a role as a biomarker.

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992)

Malondialdehyde is an organic compound with the formula CH2(CHO)2, and a byproduct of lipid metabolism in the body. Malondialdehyde, a highly reactive compound, is one of the many reactive electrophile species that cause toxic stress in cells and form covalent protein adducts, called advanced lipoxidation end products (ALE). This compound also forms mutagenic DNA adducts when it reacts with deoxyadenosine and deoxyguanosine in DNA. Malondialdehyde is also found in many foods and is present in high levels in rancid foods.

科学的研究の応用

Synthesis and Characterization

- Sodium malonaldehyde plays a role in the synthesis of pure malonaldehyde. It is obtained through acidic hydrolysis of 1,1,3,3-tetramethoxypropane, followed by a reaction with gaseous hydrochloric acid (Trivella, Coussan, & Chiavassa, 2008).

Analysis in Food Chemistry

- Sodium malonaldehyde, as malonaldehyde, is measured in food chemistry for assessing lipid oxidation using the TBARS assay. This assay's accuracy can be affected by substances like sodium caseinate (Caprioli, O’Sullivan, & Monahan, 2011).

Medical Applications

- In medical research, sodium malonaldehyde levels are measured in the lens of patients with complicated cataracts. The study found that preoperative treatment with diclofenac sodium eye drops significantly reduced malonaldehyde levels (Widowati, 2015).

Chemical Synthesis

- Sodium malonaldehyde derivatives have been synthesized for potential applications in various fields. These derivatives are obtained via a specific synthetic route involving heteroarylacetic acids and aqueous sodium carbonate (Mehranpour, Hashemnia, & Azamifar, 2013).

Food Preservation and Shelf Life

- In food science, sodium malonaldehyde content is used as an indicator of lipid oxidation, which is relevant in studies on the shelf life of foods. For instance, sodium lactate's effectiveness in inhibiting malonaldehyde formation in poultry sausage was investigated (Cegielska-Radziejewska & Pikul, 2004).

Use in Sodium-Ion Batteries

- While not directly related to sodium malonaldehyde, research on sodium-ion batteries highlights the significance of sodium in advanced energy materials and technologies (Delmas, 2018).

MRI Applications

- Sodium MRI, a biomedical application, indirectly involves the understanding of sodium behavior in biological tissues. This advanced imaging technique provides insights into cell integrity and function (Madelin & Regatte, 2013).

特性

CAS番号 |

24382-04-5 |

|---|---|

製品名 |

Sodium Malonaldehyde |

分子式 |

OCHCH2CHO C3H4O2 |

分子量 |

72.06 g/mol |

IUPAC名 |

sodium;propanedial |

InChI |

InChI=1S/C3H3O2.Na/c4-2-1-3-5;/h1-3H;/q-1;+1 |

InChIキー |

WSMYVTOQOOLQHP-UHFFFAOYSA-N |

SMILES |

[CH-](C=O)C=O.[Na+] |

正規SMILES |

C(C=O)C=O |

Color/Form |

Solid (needles) |

melting_point |

232 °F (decomposes) (NTP, 1992) 72.0 °C 72°C 72 °C 161°F |

その他のCAS番号 |

542-78-9 |

物理的記述 |

Malonaldehyde, sodium salt is a light yellow powder. (NTP, 1992) Solid NEEDLES. Solid (needles). |

溶解性 |

greater than or equal to 100 mg/mL at 68.9° F (NTP, 1992) |

同義語 |

Malonaldehyde Malondialdehyde Malondialdehyde, Sodium Malonylaldehyde Malonyldialdehyde Propanedial Sodium Malondialdehyde |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。